1-Octyn-3-ol, 4-ethenylidene- 1-Octyn-3-ol, 4-ethenylidene-
Brand Name: Vulcanchem
CAS No.: 651020-55-2
VCID: VC19057863
InChI: InChI=1S/C10H14O/c1-4-7-8-9(5-2)10(11)6-3/h3,10-11H,2,4,7-8H2,1H3
SMILES:
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

1-Octyn-3-ol, 4-ethenylidene-

CAS No.: 651020-55-2

Cat. No.: VC19057863

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

1-Octyn-3-ol, 4-ethenylidene- - 651020-55-2

Specification

CAS No. 651020-55-2
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Standard InChI InChI=1S/C10H14O/c1-4-7-8-9(5-2)10(11)6-3/h3,10-11H,2,4,7-8H2,1H3
Standard InChI Key HOYPRLMOQAZNMZ-UHFFFAOYSA-N
Canonical SMILES CCCCC(=C=C)C(C#C)O

Introduction

Chemical Identification and Structural Properties

Molecular Framework and Nomenclature

1-Octyn-3-ol, 4-ethenylidene- (systematic IUPAC name: 4-ethenylideneoct-1-yn-3-ol) features an eight-carbon chain with the following functional groups:

  • A terminal alkyne (–C≡CH) at position 1.

  • A hydroxyl group (–OH) at position 3.

  • An ethenylidene group (–CH=CH–) at position 4.

The molecular formula is inferred as C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. The ethenylidene group introduces geometric isomerism, potentially yielding cis (Z) and trans (E) configurations.

Physicochemical Characteristics

While experimental data for 4-ethenylideneoct-1-yn-3-ol are unavailable, properties of the parent compound, 1-octyn-3-ol (CAS 818-72-4), provide a foundational reference :

Property1-Octyn-3-ol (Parent)4-Ethenylidene Derivative (Estimated)
Molecular Weight126.196 g/mol150.22 g/mol
Density0.9±0.1 g/cm³~0.95 g/cm³
Boiling Point169.6±8.0 °C180–190 °C
Melting Point-60 °C-50 to -40 °C
Flash Point63.9±0.0 °C~70 °C
Water Solubility3.4 g/L (20°C)<1 g/L

The ethenylidene group likely reduces water solubility due to increased hydrophobicity, while the conjugated double bond may elevate boiling points through enhanced van der Waals interactions .

Synthesis and Reaction Pathways

Parent Compound Synthesis

1-Octyn-3-ol is synthesized via alkynylation reactions, such as the nucleophilic addition of acetylides to carbonyl compounds. For example:
RC≡CLi + R’CHO → RC≡C–CH(OH)R’\text{RC≡CLi + R'CHO → RC≡C–CH(OH)R'}
Using pentanal and lithium acetylide yields 1-octyn-3-ol .

Derivatization to 4-Ethenylideneoct-1-yn-3-ol

Introducing the ethenylidene group at position 4 may involve:

  • Dehydration of a Diol Intermediate:

    • Reacting 1-octyn-3,4-diol with acid catalysts (e.g., H₂SO₄) to eliminate water and form the ethenylidene group.
      HOCH₂–C≡C–CH(OH)CH₂CH₂CH₂CH₃ → H₂C=CH–C≡C–CH(OH)CH₂CH₂CH₃\text{HOCH₂–C≡C–CH(OH)CH₂CH₂CH₂CH₃ → H₂C=CH–C≡C–CH(OH)CH₂CH₂CH₃}

  • Cross-Metathesis:

    • Using Grubbs catalyst to couple 1-octyn-3-ol with ethylene or vinyl derivatives.

A related synthesis of 3-(1-ethoxyethoxy)oct-1-yne (CAS 60741-07-3) demonstrates the feasibility of modifying alkynols via protective group strategies .

Spectroscopic Characterization

Mass Spectrometry

The parent compound, 1-octyn-3-ol, exhibits a molecular ion peak at m/z 126 (C₈H₁₄O⁺), with fragmentation patterns dominated by cleavage at the hydroxyl-bearing carbon . For the 4-ethenylidene derivative, expect:

  • Base Peak: m/z 150 (C₁₀H₁₄O⁺).

  • Key fragments:

    • m/z 107 (loss of CH₂=CH– via retro-ene reaction).

    • m/z 79 (C₆H₇⁺ from alkyne fragmentation).

Infrared Spectroscopy

  • –C≡C– Stretch: ~2100 cm⁻¹ (sharp).

  • –OH Stretch: ~3300 cm⁻¹ (broad).

  • C=C Stretch: ~1650 cm⁻¹ (medium, conjugated).

Applications and Industrial Relevance

Organic Synthesis

  • Building Block for Natural Products: The alkyne and alcohol groups enable participation in click chemistry (e.g., Huisgen cycloaddition) and oxidation reactions.

  • Ligand Design: Potential coordination sites for transition metals in catalytic systems.

Polymer Chemistry

The ethenylidene group may serve as a monomer in radical polymerization, yielding polymers with embedded alkyne functionalities for post-polymerization modification.

Future Research Directions

  • Isolation and Characterization: Prioritize experimental validation of the compound’s physical and spectral properties.

  • Catalytic Applications: Explore its utility in asymmetric catalysis leveraging the chiral center at C3.

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